molecular formula C6H6N4O2 B2451258 Cyanomethyl 1-methyltriazole-4-carboxylate CAS No. 1864327-72-9

Cyanomethyl 1-methyltriazole-4-carboxylate

Cat. No. B2451258
CAS RN: 1864327-72-9
M. Wt: 166.14
InChI Key: VZMGYSMKYLFSQP-UHFFFAOYSA-N
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Description

Cyanomethyl 1-methyltriazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It is extensively used in drug discovery, agricultural chemistry, and material science due to its unique properties and reactivity. It has a molecular weight of 166.14 .


Chemical Reactions Analysis

A novel methodology for radical cyanomethylation is described in one of the papers . The process is initiated by radical addition to the vinyl azide reagent which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilized 2-hydroxypropyl radical, ultimately effecting cyanomethylation .


Physical And Chemical Properties Analysis

Cyanomethyl 1-methyltriazole-4-carboxylate is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Cyanomethyl 1-methyltriazole-4-carboxylate:

Pharmaceutical Applications

Cyanomethyl 1-methyltriazole-4-carboxylate: is a significant compound in pharmaceutical research due to its potential as a building block for drug development. The triazole ring is known for its stability and bioactivity, making it a valuable scaffold in the synthesis of various therapeutic agents, including antifungal, antibacterial, and anticancer drugs .

Organic Synthesis

In organic chemistry, Cyanomethyl 1-methyltriazole-4-carboxylate is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical reactions, including cycloaddition and substitution reactions, which are essential for creating novel compounds with potential applications in various industries .

Material Science

The compound is also explored in material science for its potential in developing new materials with unique properties. The triazole ring can contribute to the stability and functionality of polymers and other materials, making it useful in creating advanced materials for electronics, coatings, and other applications .

Chemical Biology

In chemical biology, Cyanomethyl 1-methyltriazole-4-carboxylate is used as a probe or tag in bioconjugation techniques. Its ability to form stable bonds with biomolecules makes it an excellent tool for studying biological processes and interactions at the molecular level .

Supramolecular Chemistry

The compound’s structure allows it to participate in supramolecular chemistry, where it can form non-covalent interactions with other molecules. This property is valuable in designing molecular assemblies and nanostructures with potential applications in drug delivery, sensors, and catalysis .

Fluorescent Imaging

Cyanomethyl 1-methyltriazole-4-carboxylate: is investigated for its potential in fluorescent imaging. The triazole ring can enhance the fluorescence properties of molecules, making it useful in developing fluorescent probes for imaging biological samples and detecting specific biomolecules .

Environmental Chemistry

In environmental chemistry, the compound is studied for its potential use in detecting and degrading environmental pollutants. Its reactivity and stability make it a candidate for developing sensors and catalysts that can help monitor and mitigate pollution .

Agricultural Chemistry

Lastly, Cyanomethyl 1-methyltriazole-4-carboxylate is explored in agricultural chemistry for its potential as a pesticide or herbicide. The triazole ring’s bioactivity can be harnessed to develop compounds that protect crops from pests and diseases, contributing to sustainable agriculture .

Safety and Hazards

While specific safety and hazard information for Cyanomethyl 1-methyltriazole-4-carboxylate is not available, a related compound, 2-(Cyanomethyl)benzimidazole, is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyanomethyl 1-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-5(8-9-10)6(11)12-3-2-7/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMGYSMKYLFSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl 1-methyltriazole-4-carboxylate

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